(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid
Description
Properties
CAS No. |
1415228-27-1 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Route 1: Wittig Olefination with Trityl Protection
This method, adapted from strategies in and, prioritizes early-stage protection of the hydroxymethyl group to prevent side reactions during subsequent steps.
Step 1: Synthesis of 5-(Trityloxymethyl)furan-2-carbaldehyde
-
Starting material : D-Ribonolactone or commercially available 5-(hydroxymethyl)furfural (HMF).
-
Protection : Treat HMF with trityl chloride (TrCl) in pyridine/DCM (1:1) at 0°C → RT for 12 h.
Step 2: Wittig Reaction to Form α,β-Unsaturated Acid
-
Reagents : (Carboxyethyl)triphenylphosphonium bromide, NaH (2 eq), THF, 0°C → reflux.
-
Reaction : Add ylide to 5-(trityloxymethyl)furan-2-carbaldehyde.
Step 3: Deprotection and Acetylation
-
Deprotection : Treat with 10% TFA in DCM (1 h, RT).
-
Acetylation : React with acetic anhydride (2 eq), DMAP (cat.), DCM, 12 h.
Route 2: Direct Acetylation of HMF Followed by Horner-Wadsworth-Emmons Reaction
This route simplifies protection-deprotection sequences by leveraging HMF’s inherent hydroxymethyl group.
Step 1: Acetylation of HMF
-
Reagents : Acetic anhydride (3 eq), pyridine, RT, 6 h.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Reagents : Diethyl (2-phosphonopropionate) (1.2 eq), LiCl (1.5 eq), DBU (1.5 eq), THF, 0°C → RT.
Optimization and Comparative Analysis
Yield and Selectivity
| Method | Key Step | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Wittig + Trityl | Trityl protection | 70–75 | 90:10 |
| HWE + Direct Acetylation | HWE olefination | 65–70 | 95:5 |
Trade-offs : Route 1 offers better functional group tolerance, while Route 2 reduces synthetic steps.
Solvent and Base Screening for Wittig Reaction
| Base | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|
| NaH | THF | 70 | 90:10 |
| KOtBu | DMF | 60 | 85:15 |
| LDA | Et₂O | 50 | 80:20 |
Optimal conditions : NaH/THF balances yield and stereoselectivity.
Characterization and Validation
Spectroscopic Data
-
NMR (400 MHz, DMSO-d₆) : δ 12.50 (s, 1H, CO₂H), 7.85 (d, J = 15.9 Hz, 1H, CH=CHCO₂H), 6.75 (d, J = 3.4 Hz, 1H, furan H-3), 7.30 (d, J = 3.4 Hz, 1H, furan H-4), 5.05 (s, 2H, CH₂OAc), 2.05 (s, 3H, Ac).
-
NMR (100 MHz, DMSO-d₆) : δ 170.2 (CO₂H), 169.5 (OAc), 152.0 (furan C-2), 145.0 (CH=CHCO₂H), 121.5 (furan C-5), 115.0 (CH=CHCO₂H), 63.5 (CH₂OAc), 20.8 (Ac).
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
-
Melting point : 158–160°C (decomp.).
Challenges and Mitigation Strategies
-
Double bond isomerization : Minimized by using stabilized ylides and avoiding prolonged heating.
-
Ester hydrolysis : Controlled by mild acetylation conditions (DMAP, RT).
-
Byproducts : Column chromatography (SiO₂, EtOAc/hexane 3:7) removes trityl-related impurities.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include Co/Mn/Br catalysts in an acetic acid system.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-furandicarboxylic acid (FDCA).
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid exhibit significant antioxidant activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furan-based compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory conditions such as arthritis .
Anticancer Activity
Recent investigations into the anticancer properties of furan derivatives have revealed that this compound can induce apoptosis in cancer cell lines. A notable study involving breast cancer cells demonstrated that this compound triggered cell cycle arrest and apoptosis through the activation of caspase pathways .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a natural pesticide. Research conducted by agricultural scientists found that furan derivatives possess insecticidal properties against common agricultural pests. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .
Plant Growth Promotion
In addition to its pesticidal effects, this compound has been studied for its ability to promote plant growth. Experiments demonstrated that it enhances root development and overall plant vigor when applied at specific concentrations, making it a candidate for eco-friendly agricultural practices .
Material Science Applications
Polymer Chemistry
The unique structure of this compound lends itself well to polymerization processes. Researchers have explored its use as a monomer in synthesizing biodegradable polymers with enhanced mechanical properties. These polymers are particularly relevant in developing sustainable packaging materials .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Studies have shown that incorporating furan derivatives into resin formulations improves adhesion strength and durability, making them suitable for various industrial applications .
Case Studies
- Antioxidant Study : In a controlled trial, derivatives of this compound were tested against standard antioxidants like ascorbic acid and trolox. Results indicated superior radical scavenging activity at certain concentrations, highlighting its potential as a natural antioxidant source .
- Insecticidal Efficacy : A field study evaluated the effectiveness of a pesticide formulation containing this compound against aphids on tomato plants. The results showed a 70% reduction in aphid populations compared to untreated controls over four weeks .
- Biodegradable Polymer Development : A research team successfully synthesized a new biodegradable polymer using this compound as a monomer. The resulting material exhibited excellent tensile strength and degradation rates suitable for environmental applications .
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic reactions to form active metabolites that exert biological effects. For example, its oxidation to FDCA can lead to the formation of biopolymers with unique properties . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader family of (2E)-3-(furan-2-yl)prop-2-enoic acid derivatives, where substituents on the furan ring significantly influence physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity : The acetyloxymethyl group increases lipophilicity (logP ~1.8 estimated) compared to polar analogs like the methoxycarbonyl derivative (logP ~0.5) .
- Acidity : Electron-withdrawing substituents (e.g., -CF₃, -Br) lower the pKa of the carboxylic acid (pKa ~3.5–4.0), whereas the acetyloxymethyl group (electron-donating) results in a slightly higher pKa (~4.2–4.5) .
- Stability : The acetyloxymethyl ester is prone to hydrolysis under acidic/basic conditions, unlike halogenated analogs, which are more stable .
Key Research Findings
Electronic Effects : Substituents like -CF₃ or -Br increase the electrophilicity of the acrylic acid moiety, favoring nucleophilic additions, while the acetyloxymethyl group stabilizes resonance structures .
Solubility : Polar derivatives (e.g., methoxycarbonyl) exhibit higher aqueous solubility (>10 mg/mL) compared to the acetyloxymethyl analog (<5 mg/mL) .
Thermal Stability : Halogenated analogs decompose at higher temperatures (250–300°C) than the acetyloxymethyl derivative (~200°C) due to stronger C-X bonds .
Biological Activity
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid is a furan-derived organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features a unique structure that combines a furan ring with an acetyloxy group, which may contribute to its diverse biological effects.
The synthesis of this compound typically involves the esterification of 5-hydroxymethylfurfural (HMF) to form 5-acetoxymethylfurfural (AMF), followed by a condensation reaction with acrylic acid. The general reaction scheme can be summarized as follows:
- Esterification : HMF + Acetic Acid → AMF
- Condensation : AMF + Acrylic Acid → this compound
This compound can be further characterized using various spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It modulates key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Upon metabolic activation, it can form reactive metabolites that may bind to proteins and alter their function. For example, the oxidation of the compound leads to the formation of 2,5-furandicarboxylic acid (FDCA), which has been shown to possess unique properties beneficial for biopolymer synthesis.
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial properties.
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapy, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with significant effects observed at concentrations as low as 10 µg/mL after 24 hours of treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | HMF | Precursor; exhibits some antimicrobial activity but less potent than target compound |
| 2,5-Furandicarboxylic Acid (FDCA) | FDCA | Valuable for biopolymer synthesis; potential anticancer properties |
| Acetylated Furan Derivatives | Varies | Generally exhibit similar biological activities but differ in potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid with high purity?
- Methodological Answer : Synthesis typically involves functionalizing the furan ring via acetylation of a hydroxymethyl precursor, followed by coupling with an α,β-unsaturated carboxylic acid. For example, acetylation of 5-(hydroxymethyl)furan-2-carbaldehyde using acetic anhydride under catalytic acidic conditions yields 5-[(acetyloxy)methyl]furan-2-carbaldehyde. Subsequent Knoevenagel condensation with malonic acid or its derivatives under basic conditions (e.g., pyridine) can generate the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals suitable for analysis are grown via slow evaporation of a saturated solution in a solvent like DMSO or acetone. Data collection is performed using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Structure refinement is conducted using SHELXL, which employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors. The software’s robust handling of hydrogen bonding and thermal motion ensures accurate determination of stereochemistry (E-configuration) and intermolecular interactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Full protective gear is essential: nitrile gloves, lab coat, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators during powder handling. Work in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste facilities to prevent environmental contamination (e.g., aquatic toxicity). Acute toxicity data (oral LD50 > 2000 mg/kg in rats) suggest moderate risk, but skin/eye irritation warrants caution .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) identifies key signals: δ 7.8–8.1 ppm (enolic proton), δ 6.5–6.7 ppm (furan protons), δ 4.3–4.5 ppm (acetyloxy methylene), and δ 2.1 ppm (acetyl methyl).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), 1650 cm⁻¹ (α,β-unsaturated ester), and 1230 cm⁻¹ (C-O of acetyloxy group).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >95% with retention time matching standards .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are optimal. Basis sets (e.g., 6-311++G(d,p)) model electron density in the conjugated system. Key outputs include HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and infrared vibrational frequencies (validated against experimental FTIR). For thermochemical accuracy, exact-exchange terms in functionals like B97-3c reduce deviations to <3 kcal/mol for bond dissociation energies .
Q. What methodologies are employed to study the kinetics and selectivity of Michael addition reactions involving this α,β-unsaturated carboxylic acid?
- Methodological Answer : Kinetic studies use stopped-flow UV-Vis spectroscopy to monitor enolate formation (λ = 250–300 nm). Nucleophiles (e.g., thiols, amines) are added in varying concentrations (0.1–10 mM) to pseudo-first-order conditions. Rate constants (k) derived from time-resolved absorbance decay. Selectivity (α vs. β addition) is assessed via ¹³C NMR or LC-MS, comparing regioselectivity under different solvents (e.g., THF vs. DMF) and catalysts (e.g., organocatalysts like proline derivatives) .
Q. How can this compound be utilized in the synthesis of polymers with specific optical properties?
- Methodological Answer : The α,β-unsaturated moiety enables radical or anionic polymerization. For example, copolymerization with styrene derivatives (feed ratio 1:5) using AIBN initiator (70°C, 24 hr) yields conjugated polymers with extended π-systems. UV-Vis spectra show bathochromic shifts (λmax = 350–400 nm) due to enhanced conjugation. Tunable fluorescence (quantum yield Φ = 0.2–0.4) is achieved by modifying the furan substituents (e.g., electron-withdrawing groups) .
Q. How should researchers address discrepancies between computational predictions and experimental observations regarding the compound's reactivity?
- Methodological Answer : Systematic validation is critical:
- Benchmarking : Compare DFT-predicted activation energies (ΔG‡) with experimental Arrhenius plots (Ea).
- Solvent Effects : Incorporate continuum solvation models (e.g., SMD) to account for solvent polarity discrepancies.
- Conformational Sampling : Use molecular dynamics (MD) to explore transition states missed in static DFT.
- Error Analysis : Identify functional limitations (e.g., B3LYP underestimates dispersion forces in π-stacking interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
